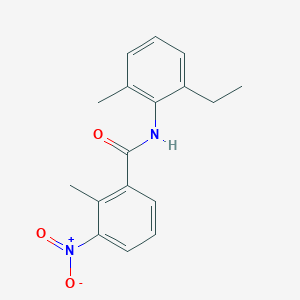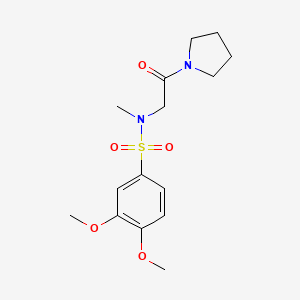
N-(2-ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.13174244 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds such as metolachlor and acetochlor, which share a similar structure, are known to inhibit the synthesis of very-long-chain fatty acids (vlcfa) in plants . This suggests that N-(2-ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide may have a similar target.
Mode of Action
Based on the mode of action of structurally similar compounds, it can be hypothesized that this compound may inhibit the activity of terminal enzymes in fatty acid biosynthesis . It likely binds to the enzyme and prevents it from attaching to the fatty acid substrate .
Biochemical Pathways
Similar compounds are known to inhibit fatty acid biosynthesis . This inhibition could potentially disrupt the production of important biomolecules, affecting the growth and development of the organism.
Pharmacokinetics
The molecular weight of a similar compound, acetochlor, is 269767 g/mol , which may provide some insight into the ADME properties of this compound.
Result of Action
Similar compounds are known to cause leakage of previously absorbed orthophosphate from the roots of susceptible species . This suggests that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, anaerobic conditions in the soil significantly reduced the adsorption of a similar compound, metolachlor, while also promoting its desorption . This suggests that environmental conditions such as soil aeration could similarly influence the behavior of this compound.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-4-13-8-5-7-11(2)16(13)18-17(20)14-9-6-10-15(12(14)3)19(21)22/h5-10H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICCPTRUZSVFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301219095 |
Source


|
| Record name | N-(2-Ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346695-09-8 |
Source


|
| Record name | N-(2-Ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346695-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Ethyl-6-methylphenyl)-2-methyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-diethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5813870.png)
![(4-bromobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5813873.png)
![N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide](/img/structure/B5813878.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzamide](/img/structure/B5813884.png)
![N-(3,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5813885.png)
![2-(4-chlorophenyl)-N-{4-[(methylamino)sulfonyl]phenyl}acetamide](/img/structure/B5813890.png)

![3-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5813909.png)
![4-(3-methylphenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5813922.png)
![N-cyclohexyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5813926.png)
![{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5813938.png)


![4-{[3-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5813958.png)
